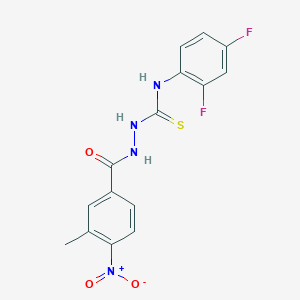
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide
説明
N-(2,4-difluorophenyl)-2-(3-methyl-4-nitrobenzoyl)hydrazinecarbothioamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DFN-2 and has been studied extensively for its biological and physiological effects.
作用機序
DFN-2 works by inhibiting the activity of an enzyme called thioredoxin reductase (TrxR), which is required for the survival of cancer cells. TrxR plays a crucial role in protecting cancer cells from oxidative stress, which is a common feature of cancer cells. By inhibiting TrxR, DFN-2 induces oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
DFN-2 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress the migration and invasion of cancer cells. Additionally, DFN-2 has been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
DFN-2 has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been found to be effective against various types of cancer, making it a promising candidate for further research.
However, there are also some limitations to using DFN-2 in lab experiments. One limitation is that it can be toxic to normal cells at high concentrations, which can limit its use in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of DFN-2 and its potential side effects.
将来の方向性
There are several future directions for research on DFN-2. One area of research could be to investigate the potential use of DFN-2 in combination with other anticancer drugs to enhance their effectiveness. Additionally, more research is needed to understand the long-term effects of DFN-2 and its potential side effects. Finally, further research could be conducted to identify other potential applications of DFN-2 in fields such as neurodegenerative diseases and infectious diseases.
科学的研究の応用
DFN-2 has been studied for its potential applications in the field of cancer research. Studies have shown that DFN-2 has anticancer properties and can inhibit the growth of cancer cells. It has been found to be effective against various types of cancer, including breast cancer, lung cancer, and colon cancer.
特性
IUPAC Name |
1-(2,4-difluorophenyl)-3-[(3-methyl-4-nitrobenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N4O3S/c1-8-6-9(2-5-13(8)21(23)24)14(22)19-20-15(25)18-12-4-3-10(16)7-11(12)17/h2-7H,1H3,(H,19,22)(H2,18,20,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGQRPDYKJUNJSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NNC(=S)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{4-[2-(benzylamino)-2-oxoethoxy]phenyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4127931.png)
![N-{4-[({4-[(5-nitro-8-quinolinyl)amino]butyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4127934.png)

![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-propyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4127945.png)
![2-[(4-nitrophenyl)acetyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4127958.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4127960.png)
![N-phenyl-2-({[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}amino)butanamide](/img/structure/B4127967.png)
![1-methyl-4-({[(3-nitrophenyl)amino]carbonothioyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B4127971.png)
![N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(3-nitrophenyl)glycinamide](/img/structure/B4127979.png)
![2-(6-methoxy-3-pyridazinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4127982.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4128005.png)
![N-(4-bromo-2-chlorophenyl)-N'-[1-(2,5-dimethoxyphenyl)ethyl]urea](/img/structure/B4128026.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-N'-(tetrahydro-2-furanylmethyl)thiourea](/img/structure/B4128028.png)
